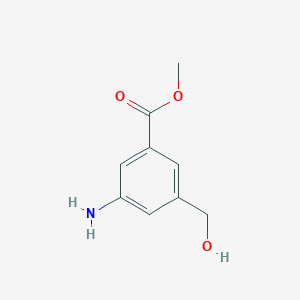![molecular formula C20H15BrN2O2 B239924 N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
N-[3-(benzoylamino)phenyl]-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(benzoylamino)phenyl]-4-bromobenzamide, also known as BBA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BBA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Applications De Recherche Scientifique
N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[3-(benzoylamino)phenyl]-4-bromobenzamide has also been studied for its potential use as a tool for studying the mechanisms of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In drug discovery, N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been used as a lead compound for developing new drugs that target specific biochemical pathways.
Mécanisme D'action
The mechanism of action of N-[3-(benzoylamino)phenyl]-4-bromobenzamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and biochemical pathways. N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and neurodegenerative diseases. N-[3-(benzoylamino)phenyl]-4-bromobenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of gene expression. N-[3-(benzoylamino)phenyl]-4-bromobenzamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors. In addition, N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(benzoylamino)phenyl]-4-bromobenzamide is its small size, which allows it to penetrate cell membranes and interact with specific enzymes and biochemical pathways. N-[3-(benzoylamino)phenyl]-4-bromobenzamide is also relatively easy to synthesize, and high purity N-[3-(benzoylamino)phenyl]-4-bromobenzamide can be obtained using standard laboratory techniques. However, N-[3-(benzoylamino)phenyl]-4-bromobenzamide has some limitations for use in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-[3-(benzoylamino)phenyl]-4-bromobenzamide, including the development of new N-[3-(benzoylamino)phenyl]-4-bromobenzamide derivatives with improved properties, the identification of new biochemical targets for N-[3-(benzoylamino)phenyl]-4-bromobenzamide, and the investigation of N-[3-(benzoylamino)phenyl]-4-bromobenzamide's potential use in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of N-[3-(benzoylamino)phenyl]-4-bromobenzamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-[3-(benzoylamino)phenyl]-4-bromobenzamide involves several steps, including the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride, which is then reacted with 3-aminobenzoic acid to form N-[3-(benzoylamino)phenyl]-4-bromobenzamide. The synthesis process has been optimized to yield high purity N-[3-(benzoylamino)phenyl]-4-bromobenzamide, which can be used in a variety of scientific research applications.
Propriétés
Nom du produit |
N-[3-(benzoylamino)phenyl]-4-bromobenzamide |
|---|---|
Formule moléculaire |
C20H15BrN2O2 |
Poids moléculaire |
395.2 g/mol |
Nom IUPAC |
N-(3-benzamidophenyl)-4-bromobenzamide |
InChI |
InChI=1S/C20H15BrN2O2/c21-16-11-9-15(10-12-16)20(25)23-18-8-4-7-17(13-18)22-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25) |
Clé InChI |
PPDAPIGWGRMZTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)


![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)


![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)